3-Amino-4-iodobenzoic acid
Overview
Description
3-Amino-4-iodobenzoic acid: is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzoic acid, where an amino group is substituted at the third position and an iodine atom at the fourth position on the benzene ring
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Research indicates potential use in developing antimicrobial agents due to its ability to form bioactive compounds.
Cancer Research: Investigated for its role in synthesizing compounds with potential anticancer properties.
Industry:
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its ability to form stable colored compounds.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that iodobenzoic acids, which 3-amino-4-iodobenzoic acid is a derivative of, can interact with a variety of biological targets due to the presence of the iodine atom and the carboxylic acid group .
Mode of Action
It’s known that iodobenzoic acids can undergo various reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of the amino group may also influence the compound’s reactivity and interactions with its targets.
Biochemical Analysis
Biochemical Properties
3-Amino-4-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidases and oxidases, where it can act as a substrate or inhibitor. The interaction with these enzymes often involves the formation of transient complexes, which can alter the enzyme’s activity. Additionally, this compound can bind to certain proteins, influencing their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme, affecting its activity and specificity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote antioxidant activity. At higher doses, it may exhibit toxic effects, including oxidative damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of this compound in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s bioavailability and its potential impact on metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake and localization within different cellular compartments. The distribution of this compound can affect its activity and function, influencing its therapeutic potential and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3-Amino-4-iodobenzoic acid typically begins with 4-iodobenzoic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and reduction processes, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Amino-4-iodobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the carboxylic acid group can be reduced to form alcohols.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid for nitration.
Reduction: Iron powder or tin chloride in acidic conditions for reduction.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Nitrobenzoic acids.
Coupling Products: Biaryl compounds.
Comparison with Similar Compounds
4-Iodobenzoic Acid: Similar structure but lacks the amino group, making it less reactive in certain substitution reactions.
3-Iodobenzoic Acid: Lacks the amino group, affecting its reactivity and applications.
4-Amino-3-nitrobenzoic Acid: Contains a nitro group instead of iodine, leading to different chemical properties and applications.
Uniqueness: 3-Amino-4-iodobenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring, providing a versatile platform for various chemical reactions and applications in multiple fields.
Properties
IUPAC Name |
3-amino-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDNXRHJMQUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473232 | |
Record name | 3-AMINO-4-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-81-5 | |
Record name | 3-AMINO-4-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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